Adb-bica

Description

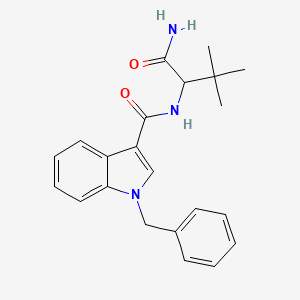

Structure

3D Structure

Properties

CAS No. |

2219319-40-9 |

|---|---|

Molecular Formula |

C22H25N3O2 |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindole-3-carboxamide |

InChI |

InChI=1S/C22H25N3O2/c1-22(2,3)19(20(23)26)24-21(27)17-14-25(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h4-12,14,19H,13H2,1-3H3,(H2,23,26)(H,24,27) |

InChI Key |

OGVITAUBEIIKNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthetic Cannabinoid ADB-BICA

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADB-BICA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide) is a synthetic cannabinoid that has been identified in forensic samples. Structurally, it belongs to the indole-3-carboxamide family of synthetic cannabinoids. Unlike many of its counterparts which are potent agonists of the cannabinoid receptors CB1 and CB2, in-vivo research on ADB-BICA has indicated a lack of typical cannabinoid-like effects at tested dosages. This technical guide provides a comprehensive overview of the chemical structure, properties, and the current understanding of the pharmacological profile of ADB-BICA. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and forensic science.

Chemical Structure and Properties

ADB-BICA is characterized by an indole core, a benzyl substituent at the indole nitrogen, and an amide-linked tert-leucinamide moiety at the 3-position of the indole ring.

Table 1: Chemical and Physical Properties of ADB-BICA

| Property | Value | Source |

| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindole-3-carboxamide | --INVALID-LINK-- |

| Molecular Formula | C₂₂H₂₅N₃O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 363.5 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLEthanol: 2 mg/mL | --INVALID-LINK-- |

| UV Absorbance Maxima | 214, 290 nm | --INVALID-LINK-- |

| CAS Number | 2219319-40-9 | --INVALID-LINK--, --INVALID-LINK-- |

Spectral Data: Spectral data, including GC-MS, IR, and Raman, are available in public databases such as PubChem.

Pharmacological Properties

The pharmacological profile of ADB-BICA is notably different from many other synthetic cannabinoids. While it is structurally classified as a synthetic cannabinoid, its activity at cannabinoid receptors appears to be weak in vivo.

Cannabinoid Receptor Activity

A comparative in-vivo study in mice investigated the effects of ADB-BICA alongside other synthetic cannabinoids. The study found that ADB-BICA did not induce the typical cannabinoid tetrad effects of hypolocomotion, hypothermia, and analgesia at the tested doses (0.02, 0.1, and 0.5 mg/kg, intraperitoneal injection).[1] In contrast, the other tested compounds in the study demonstrated dose- and time-dependent cannabinoid-like effects.[1]

Interestingly, molecular modeling in the same study suggested that ADB-BICA can adopt a conformation that allows for steric interaction with the CB1 receptor.[1] This suggests that while it may bind to the receptor, it may act as a very weak partial agonist or an antagonist, or that its intrinsic efficacy is too low to produce a measurable effect in the assays used at the tested doses.

To date, specific in-vitro binding affinity (Kᵢ) and functional activity (EC₅₀) values for ADB-BICA at CB1 and CB2 receptors have not been reported in the scientific literature. This lack of data is a significant gap in the full characterization of this compound.

Table 2: Comparative In-Vivo Effects of ADB-BICA and Other Synthetic Cannabinoids in Mice

| Compound | Hypolocomotive Effect | Hypothermic Effect | Analgesic Effect |

| ADB-BICA | No effect at tested doses | No effect at tested doses | No effect at tested doses |

| ADB-BINACA | Yes | Yes | Not specified |

| ADB-4en-PINACA | Yes | Yes | Not specified |

| MDMB-4en-PINACA | Yes | Yes | Yes |

Source: Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study.[1]

Experimental Protocols

The following is a summary of the experimental protocol used in the key in-vivo study of ADB-BICA.

In-Vivo Murine Model for Cannabinoid Activity

-

Subjects: Adult male C57BL/6 mice.[1]

-

Drug Administration: ADB-BICA was administered via intraperitoneal (i.p.) injection at doses of 0.02, 0.1, and 0.5 mg/kg.

-

Parameters Measured:

-

Locomotor Activity: Assessed by measuring the total distance traveled in an open field arena.

-

Body Temperature: Rectal temperature was measured using a digital thermometer.

-

Nociception (Analgesia): Evaluated using the hot plate test to measure the latency to a pain response.

-

-

Antagonist Studies: The CB1 receptor antagonist AM251 was used to determine if the effects of the active compounds were mediated by CB1 receptors.

In-vivo experimental workflow for assessing cannabinoid-like effects.

Signaling Pathways

Due to the lack of demonstrated in-vivo agonistic activity of ADB-BICA in the primary available study, the specific signaling pathways it may modulate are currently unknown. The diagram below illustrates a generalized signaling pathway for a typical cannabinoid receptor agonist. It is important to note that this represents a potential pathway and has not been confirmed for ADB-BICA.

Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. It can also modulate ion channels, such as inhibiting presynaptic calcium channels and activating inwardly rectifying potassium channels.

A generalized cannabinoid receptor signaling cascade.

Conclusion

ADB-BICA is a synthetic cannabinoid of interest due to its structural relationship to other potent cannabinoids and its apparent lack of significant in-vivo cannabinoid-like effects in a key murine study. This suggests a pharmacological profile that deviates from many other synthetic cannabinoids. The absence of in-vitro binding and functional data remains a critical knowledge gap. Further research is required to fully elucidate the molecular interactions of ADB-BICA with cannabinoid and other receptors to understand its pharmacological and toxicological properties. This information is crucial for forensic investigations, clinical toxicology, and the broader understanding of structure-activity relationships within the diverse class of synthetic cannabinoids.

References

Adb-bica mechanism of action on cannabinoid receptors

An In-depth Technical Guide on the Mechanism of Action of ADB-BICA on Cannabinoid Receptors

Introduction

ADB-BICA (1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid belonging to the indole-3-carboxamide family.[1] It has been identified as a new psychoactive substance in clandestine laboratories.[1] Understanding the mechanism of action of ADB-BICA at cannabinoid receptors is crucial for elucidating its pharmacological and toxicological profile. This guide provides a comprehensive overview of the available data on ADB-BICA's interaction with cannabinoid receptors, detailing its binding affinity, functional activity, and the associated signaling pathways. Methodologies for key experimental assays are also provided to aid researchers in the field.

Quantitative Data Summary

While extensive pharmacological data for ADB-BICA is not as abundant as for other synthetic cannabinoids, some studies have characterized its activity. In comparative studies, ADB-BICA has been shown to have a different pharmacological profile compared to other closely related synthetic cannabinoids. For instance, one study found that unlike ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA, ADB-BICA did not produce significant cannabinoid-like effects, such as hypolocomotion and hypothermia, in mice.[1][2]

For context, the pharmacological data for the closely related compound ADBICA (without the benzyl group) is presented below, as it acts as a high-potency agonist at both CB1 and CB2 receptors.[3]

Table 1: Functional Activity of ADBICA at Human Cannabinoid Receptors

| Compound | Receptor | EC50 (nM) |

| ADBICA | hCB1 | 21 |

| ADBICA | hCB2 | 15 |

EC50 values were determined using a fluorometric assay of membrane potential.

Signaling Pathways

The biological effects of synthetic cannabinoids are primarily mediated through the activation of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G protein-coupled receptors (GPCRs). Upon agonist binding, these receptors trigger a cascade of intracellular signaling events.

G Protein-Dependent Signaling

The canonical signaling pathway for CB1 and CB2 receptors involves coupling to Gi/o proteins. Activation of these G proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate other effectors, such as G protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Caption: G Protein-Dependent Signaling Pathway of Cannabinoid Receptors.

β-Arrestin-Mediated Signaling

In addition to G protein-dependent pathways, agonist binding to cannabinoid receptors can also trigger G protein-independent signaling through the recruitment of β-arrestins. Upon receptor activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only leads to receptor desensitization and internalization but can also initiate distinct signaling cascades, contributing to the overall pharmacological effects of the ligand. This phenomenon is known as biased signaling, where a ligand may preferentially activate one pathway over another.

Caption: β-Arrestin Recruitment and Signaling Pathway.

Experimental Protocols

The characterization of the mechanism of action of ADB-BICA on cannabinoid receptors involves several key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or tissues.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing BSA, is used.

-

Reaction Mixture: The assay is typically performed in a 96-well plate and includes:

-

Cell membrane suspension.

-

A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).

-

Increasing concentrations of the unlabeled test compound (e.g., ADB-BICA).

-

For determining non-specific binding, a high concentration of a known cannabinoid ligand is used.

-

-

Incubation: The plate is incubated, typically at 30°C for 60-90 minutes, to allow the binding to reach equilibrium.

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Binding Assay.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase and thus alter intracellular cAMP levels. For Gi/o-coupled receptors like CB1 and CB2, agonists inhibit forskolin-stimulated cAMP accumulation.

Protocol:

-

Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and grown to a suitable confluency.

-

Pre-treatment: Cells are pre-treated with the test compound (e.g., ADB-BICA) at various concentrations for a specific duration.

-

Stimulation: Forskolin (an adenylyl cyclase activator) is added to all wells (except the basal control) to stimulate cAMP production.

-

Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: The concentration-response curve for the test compound's inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the EC50 value.

Caption: Workflow for a cAMP Accumulation Assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing a readout for G protein-independent signaling. The PathHunter® assay is a commonly used platform for this purpose.

Protocol:

-

Cell Line: A specialized cell line is used that co-expresses the cannabinoid receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Cell Plating: The cells are seeded in a 384-well plate.

-

Agonist Addition: The test compound (e.g., ADB-BICA) is added to the wells at various concentrations.

-

Incubation: The plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: A detection reagent containing the substrate for the enzyme is added.

-

Signal Measurement: If β-arrestin is recruited to the receptor, the two enzyme fragments complement each other, forming an active enzyme that converts the substrate, generating a chemiluminescent signal. The signal is measured using a luminometer.

-

Data Analysis: A concentration-response curve is generated to determine the potency (EC50) and efficacy (Emax) of the test compound for inducing β-arrestin recruitment.

References

- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA [pubmed.ncbi.nlm.nih.gov]

What is Adb-bica synthetic cannabinoid?

An In-depth Technical Guide to the Synthetic Cannabinoid ADB-BICA

Executive Summary

ADB-BICA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide chemical class.[1][2] First identified in seized materials in China, it is structurally related to other potent SCRAs.[1][3] While presumed to be a potent agonist of cannabinoid receptors CB1 and CB2 based on its structural class, in vivo studies in mice have surprisingly shown a lack of typical cannabinoid-like effects such as hypolocomotion and hypothermia at tested doses.[4] This suggests a complex pharmacological profile that may differ significantly from its structural analogs. ADB-BICA is primarily metabolized in vitro via N-dealkylation and amide hydrolysis. Its detection and characterization in forensic settings rely on advanced analytical techniques, including liquid and gas chromatography coupled with mass spectrometry. This document provides a comprehensive technical overview of ADB-BICA, including its chemical properties, pharmacology, metabolic fate, and the analytical and experimental protocols used for its study, intended for a scientific audience.

Chemical and Physical Properties

ADB-BICA is classified as an indole-3-carboxamide. Its structure features a tert-leucinamide side chain and a benzyl group substitution on the indole core, which distinguishes it from pentyl-chained analogs like ADBICA (ADB-PICA). The detailed chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide | |

| Chemical Formula | C₂₂H₂₅N₃O₂ | |

| Molar Mass | 363.5 g/mol | |

| CAS Number | 2219319-40-9 | |

| Appearance | Crystalline solid | |

| Solubility (DMF) | 5 mg/mL | |

| Solubility (DMSO) | 10 mg/mL | |

| Solubility (Ethanol) | 2 mg/mL |

Pharmacology and Mechanism of Action

As a synthetic cannabinoid, ADB-BICA is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade involving the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

However, a comparative in vivo study in mice found that ADB-BICA, at intraperitoneal doses of 0.02, 0.1, and 0.5 mg/kg, did not induce the typical cannabinoid tetrad effects of hypolocomotion, hypothermia, or analgesia. This was in stark contrast to three other tested synthetic cannabinoids (ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA), which demonstrated dose- and time-dependent cannabinoid-like effects mediated by the CB1 receptor. This suggests that while ADB-BICA may bind to cannabinoid receptors, its efficacy or in vivo disposition may prevent it from producing significant cannabimimetic effects in this animal model.

General Cannabinoid Receptor Signaling Pathway

Caption: General signaling pathway of a cannabinoid receptor agonist.

Metabolism

The metabolic fate of ADB-BICA has been investigated using in vitro models with human liver microsomes (HLMs). These studies are crucial for identifying unique biomarkers to detect consumption in toxicological screenings.

Metabolic Pathways of ADB-BICA

In vitro studies have identified several phase I metabolic pathways for ADB-BICA. The predominant biotransformations include N-dealkylation of the benzyl group and hydrolysis of the terminal amide. Other observed reactions include hydroxylation on the benzyl group or indole ring. Six distinct metabolites were identified in one study using human liver microsomes.

Caption: Proposed metabolic pathways for ADB-BICA.

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

This protocol is based on the methodology described for the metabolism of ADB-BICA and related synthetic cannabinoids.

-

Reagents and Materials:

-

ADB-BICA standard (dissolved in methanol, 5 mM).

-

Pooled human liver microsomes (pHLM).

-

Phosphate buffer (100 mmol/L, pH 7.4).

-

NADPH regenerating system solution containing: NADP+ (1.3 mmol/L), Glucose-6-phosphate (G-6-P, 3.3 mmol/L), Glucose-6-phosphate dehydrogenase (G-6-PDH, 0.4 U/mL), and MgCl₂ (3.3 mmol/L).

-

-

Incubation Procedure:

-

A 1 µL aliquot of the 5 mM ADB-BICA solution is added to a microcentrifuge tube.

-

The final incubation mixture (total volume 200 µL) is prepared by combining the substrate with the phosphate buffer, pHLM (final protein concentration 1 mg/mL), and the NADPH regenerating system.

-

Control incubations are prepared: (1) without pHLM and (2) without the NADPH regenerating system to check for chemical stability and non-enzymatic degradation.

-

The mixtures are incubated for 60 minutes at 37°C in a shaking water bath.

-

-

Reaction Termination and Sample Preparation:

-

The reaction is terminated by adding 200 µL of ice-cold acetonitrile.

-

The samples are vortexed and then centrifuged at 13,000 rpm for 10 minutes to precipitate proteins.

-

The supernatant is transferred to an autosampler vial for analysis.

-

-

Analysis:

-

The samples are analyzed using a liquid chromatography-high-resolution mass spectrometry (LC-HR-MS/MS) system to identify and characterize the metabolites.

-

Analytical Methods

The definitive identification of ADB-BICA in seized materials requires a combination of analytical techniques. No single method is sufficient for unambiguous structure elucidation.

Analytical Identification Workflow

Caption: Workflow for the analytical identification of ADB-BICA.

Experimental Protocol: LC-HR-MS/MS Analysis

This protocol is adapted from methodologies used for the identification of novel synthetic cannabinoids.

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Triple TOF).

-

Chromatographic Column: C18 column (e.g., 10 cm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: Acetonitrile.

-

-

Gradient Elution: A typical gradient might be: 2% B held for 1.5 min, ramped to 90% B over 5 min, held at 90% B for 3 min, then returned to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Key MS Parameters:

-

Ion Spray Voltage: 5.5 kV.

-

Temperature: 600 °C.

-

Data Acquisition: A full scan (TOF-MS) is performed to determine the accurate mass of the parent ion, followed by product ion scans (MS/MS) at various collision energies to obtain fragmentation data for structural confirmation.

-

Toxicology and In-Vivo Studies

As previously noted, the in-vivo pharmacological data on ADB-BICA is limited and suggests it may lack the potent cannabimimetic activity of its close relatives. The physiological and toxicological properties of ADB-BICA are not well characterized.

Summary of In-Vivo Data (Mouse Model)

| Test | Dose Range (mg/kg, i.p.) | Result for ADB-BICA | Reference |

| Spontaneous Locomotion | 0.02, 0.1, 0.5 | No significant change in total distance traveled. | |

| Core Body Temperature | 0.02, 0.1, 0.5 | No significant change in body temperature. | |

| Nociception (Hot Plate) | 0.02, 0.1, 0.5 | No significant analgesic effect observed. |

Experimental Protocol: In-Vivo Cannabinoid-like Effects in Mice

This protocol is based on the methodology described by Zhou et al. (2024).

-

Animals: Male C57BL/6 mice (6–8 weeks old). Animals are housed under controlled conditions with ad libitum access to food and water.

-

Drug Administration: ADB-BICA is dissolved in a vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline) and administered via intraperitoneal (i.p.) injection at doses of 0.02, 0.1, and 0.5 mg/kg. A vehicle control group is also included.

-

Locomotor Activity: Mice are placed in an open-field arena, and their total distance traveled is recorded for a set period (e.g., 60 minutes) using an automated tracking system.

-

Body Temperature: Core body temperature is measured at baseline and at set intervals (e.g., 30, 60, 90, 120 minutes) post-injection using a rectal probe.

-

Nociception (Hot Plate Test): Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the latency to a pain response (e.g., paw licking or jumping) is recorded. A cut-off time is used to prevent tissue damage.

-

Data Analysis: The data for each test are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of ADB-BICA to the vehicle control group.

Conclusion

ADB-BICA is an indole-3-carboxamide synthetic cannabinoid whose pharmacological profile appears to be more complex than initially suggested by its chemical structure. While it is classified as a CB1/CB2 receptor agonist, in vivo data from a mouse model failed to demonstrate expected cannabimimetic effects, a critical finding for toxicological risk assessment. Its metabolism is characterized by N-dealkylation and amide hydrolysis, providing potential biomarkers for forensic analysis. The continued monitoring and detailed characterization of emerging SCRAs like ADB-BICA using the robust analytical and experimental protocols outlined in this guide are essential for both forensic science and public health. Further research is required to elucidate its receptor binding affinities, functional efficacy, and potential for producing toxic effects in humans.

References

- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy ADB-BICA online - K2 Mojo [k2mojo.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Pharmacological Profile and Effects of ADB-BICA

Abstract

ADB-BICA (1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide) is a synthetic compound structurally classified as an indole-3-carboxamide synthetic cannabinoid.[1][2] Despite its structural similarities to other potent synthetic cannabinoid receptor agonists (SCRAs), in vivo research has surprisingly indicated a lack of typical cannabinoid-like effects. This document provides a comprehensive overview of the current scientific knowledge regarding the pharmacological profile of ADB-BICA, focusing on its mechanism of action, metabolism, and observed in vivo effects. It consolidates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a technical resource for the scientific community.

Introduction and Chemical Structure

ADB-BICA is a synthetic cannabinoid first identified in a clandestine laboratory in China in 2016.[1][3] It belongs to the indole-3-carboxamide family, a class of compounds that includes many potent agonists of the cannabinoid receptors.[1] Its chemical structure features an indole core, a benzyl substituent at the N1 position, and an amide-linked tert-butylcarbamoyl moiety at the C3 position. While its structure suggests potential interaction with the cannabinoid system, its physiological and toxicological properties are not well-established.

Chemical Details:

-

Formal Name: N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide

-

Molecular Formula: C₂₂H₂₅N₃O₂

-

Molecular Weight: 363.5 g/mol

-

CAS Number: 2219319-40-9

Pharmacodynamics

Mechanism of Action and Receptor Binding

Synthetic cannabinoids typically exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate downstream signaling cascades. The psychoactive effects are primarily mediated by the CB1 receptor, which is highly expressed in the central nervous system.

However, a significant gap exists in the literature regarding the specific in vitro pharmacology of ADB-BICA. To date, studies detailing its binding affinity (Kᵢ) and functional potency (EC₅₀) at CB1 and CB2 receptors have not been reported. While molecular modeling suggests that ADB-BICA can adopt a binding configuration conducive to interaction with the CB1 receptor, this has not been empirically validated with binding or functional assay data. This lack of in vitro data is crucial, especially in light of in vivo studies where it failed to produce cannabimimetic effects.

For context, ADB-BINACA, a structurally related indazole analogue, is a potent CB1 agonist with a binding affinity (Kᵢ) of 0.33 nM and an EC₅₀ of 14.7 nM. Another analogue, ADB-BUTINACA, also shows high affinity for CB1 (Kᵢ = 0.299 nM) and is a potent full agonist. The absence of similar data for ADB-BICA prevents a direct comparison and a full understanding of its pharmacological profile.

Cannabinoid Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels. It also involves the modulation of ion channels and the activation of other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.

Pharmacokinetics and Metabolism

The metabolism of ADB-BICA has been investigated using in vitro models with human liver microsomes (HLMs). These studies have identified several metabolic pathways.

Metabolic Pathways

In vitro studies have shown that ADB-BICA undergoes extensive Phase I metabolism. The primary metabolic reactions identified include:

-

N-dealkylation: Removal of the benzyl group.

-

Amide Hydrolysis: Cleavage of the amide bond, leading to the formation of a carboxylic acid metabolite.

-

Hydroxylation: Addition of hydroxyl groups, primarily on the benzyl and indole rings.

-

Dehydrogenation: The formation of a double bond following hydroxylation.

Six metabolites of ADB-BICA were identified in a 2018 study using human liver microsomes.

In Vivo Pharmacological Effects

A comparative study in mice provides the most comprehensive in vivo data for ADB-BICA to date. The study assessed classic cannabinoid-induced effects, including changes in locomotor activity and body temperature, comparing ADB-BICA with three other synthetic cannabinoids.

Summary of Findings

Contrary to expectations based on its chemical structure, ADB-BICA did not produce any significant cannabinoid-like effects in mice at the tested doses (0.02, 0.1, and 0.5 mg/kg).

-

Locomotor Activity: ADB-BICA did not cause hypolocomotion or any significant change in the total distance traveled by the mice. In contrast, ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA all produced dose-dependent reductions in locomotor activity.

-

Body Temperature: ADB-BICA did not induce hypothermia. The other three compounds all caused significant, dose-dependent decreases in rectal body temperature.

-

Nociception: The study did not report specific nociception data for ADB-BICA but noted that 0.1 mg/kg of MDMB-4en-PINACA exhibited analgesic properties.

The effects observed for the active compounds were suppressed by the CB1 receptor antagonist AM251, confirming that their effects were CB1-mediated. The lack of any effect from ADB-BICA suggests it may have low efficacy at or affinity for the CB1 receptor in vivo, or that its pharmacokinetic properties prevent it from reaching the receptor in sufficient concentrations.

Data Presentation: In Vivo Effects in Mice

The following table summarizes the comparative results from the key in vivo study.

| Compound | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Effect on Body Temperature |

| ADB-BICA | 0.02, 0.1, 0.5 | No effect | No effect |

| ADB-BINACA | 0.5 | Hypolocomotion | Hypothermia (peak Δ -2.14°C) |

| ADB-4en-PINACA | 0.5 | Hypolocomotion | Hypothermia (peak Δ -3.94°C) |

| MDMB-4en-PINACA | 0.1, 0.5 | Hypolocomotion | Hypothermia (peak Δ -8.64°C at 0.5 mg/kg) |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The protocols below are based on the methods described in the key comparative mouse study.

In Vivo Cannabinoid Effects Assay

-

Subjects: Adult male C57BL/6 mice (6–8 weeks old, weighing 20–22 g) were used. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: ADB-BICA and other cannabinoids were dissolved in a vehicle solution (e.g., DMSO, Tween 80, and saline). Mice received intraperitoneal (i.p.) injections of the compounds at doses of 0.02, 0.1, and 0.5 mg/kg or the vehicle alone.

-

Locomotor Activity Measurement: Spontaneous locomotor activity was recorded using an automated activity monitoring system. The total distance traveled was measured over a period of 6 hours following drug administration and analyzed in intervals.

-

Body Temperature Measurement: Rectal temperature was measured using a digital thermometer at baseline and at regular intervals (e.g., every 30 minutes) for several hours post-injection.

In Vitro Metabolism Protocol (General)

-

System: Pooled human liver microsomes (HLMs) are used to simulate hepatic metabolism.

-

Incubation: ADB-BICA (dissolved in an appropriate solvent like methanol) is added to a reaction mixture containing HLMs, phosphate buffer (pH 7.4), and an NADPH-regenerating system (including NADP⁺, glucose-6-phosphate, and G6P-dehydrogenase).

-

Procedure: The mixture is incubated at 37°C for a set period (e.g., 60 minutes). The reaction is terminated by adding a cold organic solvent like acetonitrile to precipitate the proteins.

-

Analysis: After centrifugation, the supernatant is collected and analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HR-MS) to identify and characterize the metabolites formed.

Conclusion and Future Directions

The pharmacological profile of ADB-BICA is enigmatic. While its indole-3-carboxamide structure places it within a class of highly potent synthetic cannabinoids, the primary in vivo evidence available demonstrates a striking lack of cannabinoid-like activity in mice. In vitro metabolism studies have confirmed that it is biotransformed through common pathways for this drug class.

The discrepancy between its structure and its apparent lack of in vivo effect underscores a critical knowledge gap. The foremost priority for future research should be to determine the in vitro binding affinities and functional efficacies of ADB-BICA at both CB1 and CB2 receptors. Such studies are essential to clarify whether ADB-BICA is a low-affinity ligand, a neutral antagonist, or a very low-efficacy partial agonist. Furthermore, pharmacokinetic studies detailing its absorption, distribution, and blood-brain barrier penetration would be invaluable to determine if the lack of in vivo effects is due to pharmacodynamic or pharmacokinetic factors. Until such data are available, a comprehensive understanding of ADB-BICA's pharmacological profile remains incomplete.

References

- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy and Activity of ADB-BICA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADB-BICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide) is a synthetic cannabinoid belonging to the indole-3-carboxamide class.[1] Despite its structural similarity to other potent synthetic cannabinoid receptor agonists (SCRAs), a comprehensive review of existing scientific literature reveals a notable absence of published in vitro pharmacological data concerning its binding affinity and functional activity at cannabinoid receptors (CB1 and CB2). In vivo studies in mice have shown that, unlike many other SCRAs, ADB-BICA did not induce typical cannabinoid effects such as hypolocomotion, hypothermia, or analgesia at the doses tested.[1][2][3] Consequently, research on ADB-BICA has predominantly concentrated on its metabolism and analytical identification rather than its pharmacological activity.[1]

This technical guide provides an overview of the available information on ADB-BICA and, for illustrative purposes, presents representative in vitro data and experimental protocols for a structurally related and potent SCRA, ADB-BINACA. This is intended to offer researchers a framework for the potential in vitro evaluation of ADB-BICA and similar compounds. A generalized cannabinoid receptor signaling pathway and a typical experimental workflow for in vitro analysis are also detailed.

ADB-BICA: Current State of In Vitro Research

As of the date of this report, there is no publicly available quantitative data on the binding affinity (Ki) or functional potency (EC50/IC50) of ADB-BICA at CB1 or CB2 receptors. Studies that have included ADB-BICA in comparative analyses have noted its lack of cannabimimetic effects in vivo, which contrasts sharply with other synthetic cannabinoids. The primary focus of existing research has been the elucidation of its metabolic pathways, with studies identifying various metabolites following incubation with human liver microsomes.

Representative In Vitro Data of a Related SCRA: ADB-BINACA

Disclaimer: The following data pertains to ADB-BINACA, a structurally similar indazole-containing synthetic cannabinoid, and is presented here for illustrative purposes due to the absence of such data for ADB-BICA.

Table 1: Cannabinoid Receptor Binding Affinity of ADB-BINACA

| Compound | Receptor | Ki (nM) | Assay Type |

| ADB-BINACA | CB1 | 0.33 | Radioligand Binding Assay |

Source: Pfizer (as cited in Wikipedia)

Table 2: Functional Activity of ADB-BINACA

| Compound | Receptor | EC50 (nM) | Assay Type | Emax (%) |

| ADB-BINACA | CB1 | 14.7 | Not Specified | Not Reported |

| ADB-BINACA | CB1 | 6.36 | β-arrestin 2 Recruitment | >142 (vs. JWH-018) |

Sources: Pfizer (as cited in Wikipedia), Cannaert et al. (2020)

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically employed in the characterization of synthetic cannabinoid receptor agonists.

Radioligand Binding Assay for Cannabinoid Receptors

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes from a stable cell line (e.g., HEK-293 or CHO) expressing human CB1 or CB2 receptors.

-

Radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Test compound (ADB-BICA) at various concentrations.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Allow the reaction to reach equilibrium (typically 60-90 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) from the resulting dose-response curve.

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

β-Arrestin Recruitment Assay

This assay measures the ability of an agonist to promote the interaction between the cannabinoid receptor and β-arrestin 2, a key event in G-protein coupled receptor (GPCR) desensitization and signaling.

-

Materials:

-

Live cells (e.g., HEK-293) co-expressing the human CB1 receptor and a β-arrestin 2 reporter system (e.g., nanoluciferase complementation).

-

Assay medium (e.g., Opti-MEM).

-

Test compound (ADB-BICA) at various concentrations.

-

Luminometer.

-

-

Protocol:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Replace the culture medium with the assay medium containing serial dilutions of the test compound.

-

Incubate for a specified period (e.g., 60-120 minutes) at 37°C.

-

Add the substrate for the reporter enzyme (e.g., furimazine for nanoluciferase).

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence signal against the log of the test compound concentration to determine the EC₅₀ (potency) and Emax (efficacy) values.

-

cAMP Accumulation Assay

This functional assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled CB1/CB2 receptors.

-

Materials:

-

Whole cells expressing CB1 or CB2 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

Test compound (ADB-BICA) at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Protocol:

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

The inhibitory effect of the test compound on forskolin-stimulated cAMP accumulation is used to generate a dose-response curve and calculate the IC₅₀ value.

-

MTT Cell Viability Assay for Cytotoxicity

This assay assesses the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of a compound.

-

Materials:

-

A suitable cell line (e.g., A549, TR146, or neuronal cell lines).

-

Cell culture medium.

-

Test compound (ADB-BICA) at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing agent (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Expose the cells to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, the concentration at which 50% of cell viability is lost.

-

Visualizations: Signaling Pathways and Experimental Workflows

Generalized Cannabinoid Receptor Signaling Pathway

Caption: Generalized signaling pathway for CB1/CB2 receptor activation by an agonist.

Experimental Workflow for In Vitro SCRA Characterization

Caption: A typical experimental workflow for the in vitro characterization of a novel SCRA.

References

- 1. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. cdn.who.int [cdn.who.int]

In-Depth Technical Guide: ADB-BICA and Cannabinoid Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADB-BICA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide class. While its structure suggests interaction with the cannabinoid receptors CB1 and CB2, a comprehensive pharmacological profile, particularly its binding affinity (Ki), is not extensively documented in publicly available scientific literature. This guide provides a detailed overview of the methodologies used to determine cannabinoid receptor binding affinity, the known signaling pathways of these receptors, and comparative data from structurally related compounds to offer a scientific context for the potential activity of ADB-BICA.

Recent studies have highlighted the challenge in characterizing the pharmacology of newly emerging SCRAs like ADB-BICA due to their rapid appearance on the illicit drug market. In fact, some in vivo studies in mice did not observe typical cannabinoid-like effects with ADB-BICA administration, despite molecular docking studies suggesting a favorable binding interaction with the CB1 receptor.[1][2] This underscores the importance of empirical in vitro binding and functional assays for a definitive characterization.

Quantitative Data on Related Synthetic Cannabinoids

To provide a frame of reference for the potential potency of ADB-BICA, the following table summarizes the CB1 and CB2 receptor binding affinities for several other well-characterized synthetic cannabinoids. It is important to note that minor structural modifications can significantly alter binding affinity.

| Compound Name | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

| ADB-BINACA | 0.33 | Not Reported |

| ADB-BUTINACA | 0.29 | 0.91[3] |

| MDMB-CHMINACA | 0.135 | Not Reported |

| 5F-ADB-PINACA | 0.55 | Not Reported |

| APICA | Not Reported | 1.22 |

Note: The Ki value is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for a receptor is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., ADB-BICA) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials and Reagents

-

Receptor Source: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand: A tritiated cannabinoid receptor agonist or antagonist with high affinity, such as [³H]CP-55,940 or [³H]WIN 55,212-2.

-

Test Compound: ADB-BICA, dissolved in a suitable solvent like DMSO.

-

Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂) and a protein carrier to reduce non-specific binding (e.g., 0.1% Bovine Serum Albumin), pH 7.4.

-

Wash Buffer: A buffer with a higher salt concentration to efficiently wash away unbound ligands (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA), pH 7.4.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Scintillation Counter and Cocktail: For quantifying the radioactivity bound to the filters.

Assay Procedure

-

Membrane Preparation: Thaw the frozen cell membranes containing the receptor of interest on ice and resuspend them in the assay buffer to a predetermined concentration.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (serially diluted), and the radioligand at a fixed concentration (typically at or below its Kd value). Also, prepare wells for total binding (only radioligand and buffer) and non-specific binding (radioligand, buffer, and the non-specific binding control).

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the binding in the presence of the test compound.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data and determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Canonical CB1/CB2 Receptor Signaling Pathway

Caption: Simplified canonical signaling pathway for CB1/CB2 receptors.

References

- 1. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study [pubmed.ncbi.nlm.nih.gov]

- 2. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADB-BINACA - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structural Analogs of ADB-BICA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs of ADB-BICA, a synthetic cannabinoid. It is intended for researchers, scientists, and professionals involved in drug development and forensic analysis. This document details the core structure of ADB-BICA and explores various structural modifications, presenting a comparative analysis of their biological activities. The guide includes structured tables of quantitative data (binding affinities and functional potencies), detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Introduction to ADB-BICA and its Analogs

ADB-BICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that belongs to the indole-3-carboxamide family.[1] It is structurally related to other synthetic cannabinoids that have been identified in illicit drug markets. The core structure of ADB-BICA consists of an indole core, a benzyl substituent at the N1 position of the indole ring, a carboxamide linker at the 3-position, and a tert-leucinamide side chain.

Structural analogs of ADB-BICA have been synthesized, often with modifications to the indole core, the N1-substituent, the linker, or the side chain. These modifications can significantly impact the compound's affinity for cannabinoid receptors (CB1 and CB2) and its functional activity, leading to variations in potency and efficacy. Understanding the structure-activity relationships (SAR) of these analogs is crucial for predicting their pharmacological and toxicological profiles.

Structural Analogs of ADB-BICA: A Comparative Analysis

A variety of structural analogs of ADB-BICA have been reported, primarily differing in the core heterocyclic system (indole vs. indazole) and the substituent at the N1 position. The following table summarizes the key structural features of ADB-BICA and some of its notable analogs.

| Compound Name | Core Structure | N1-Substituent | Side Chain |

| ADB-BICA | Indole | Benzyl | tert-Leucinamide |

| ADB-BINACA | Indazole | Benzyl | tert-Leucinamide |

| AB-BICA | Indole | Benzyl | Valinamide |

| ADB-FUBICA | Indole | 4-Fluorobenzyl | tert-Leucinamide |

| 5F-ADBICA | Indole | 5-Fluoropentyl | tert-Leucinamide |

| ADB-4en-PINACA | Indazole | Pent-4-en-1-yl | tert-Leucinamide |

| MDMB-4en-PINACA | Indazole | Pent-4-en-1-yl | Methyl 3,3-dimethyl-2-oxobutanoate |

Quantitative Pharmacological Data

The primary molecular target for the psychoactive effects of synthetic cannabinoids is the cannabinoid receptor type 1 (CB1R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The affinity of a compound for the CB1R is typically measured as the inhibition constant (Ki), while its functional potency is determined by the half-maximal effective concentration (EC50) in cell-based assays. The following tables present available quantitative data for ADB-BICA and its structural analogs.

Table 1: CB1 and CB2 Receptor Binding Affinities (Ki, nM)

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| ADB-BINACA | 0.33 | - | [2] |

| ADB-4en-PINACA | 0.17 | - | [3] |

| MDMB-4en-PINACA | 0.28 | - | [3] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: CB1 Receptor Functional Potency (EC50, nM) and Efficacy (Emax, %)

| Compound | EC50 (nM) | Emax (%) | Reference |

| ADB-BINACA | 14.7 | - | [2] |

| ADB-4en-PINACA | 3.43 | 261 | |

| MDMB-4en-PINACA | 2.33 | 299 |

Note: EC50 represents the concentration of the compound that produces 50% of its maximal effect. Emax represents the maximum effect of the compound relative to a standard full agonist.

Experimental Protocols

Synthesis of ADB-BICA Analogs (General Procedure for N-Substituted Indole-3-Carboxamides)

The synthesis of ADB-BICA and its indole-based analogs generally involves the coupling of a substituted indole-3-carboxylic acid with the appropriate amine (e.g., L-tert-leucinamide).

Step 1: Activation of the Carboxylic Acid

-

To a solution of the N-substituted indole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

Step 2: Amide Coupling

-

Add the desired amine (e.g., L-tert-leucinamide hydrochloride, 1.2 equivalents) and an additional equivalent of the amine base to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

Step 3: Work-up and Purification

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted indole-3-carboxamide.

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the CB1 receptor.

Materials:

-

Cell membranes expressing the human CB1 receptor.

-

Radioligand: [³H]CP-55,940 (a high-affinity CB1/CB2 agonist).

-

Non-specific binding control: A high concentration of a non-labeled CB1 agonist (e.g., WIN 55,212-2).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

96-well plates, glass fiber filters, scintillation vials, and scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Total binding: Assay buffer, [³H]CP-55,940, and cell membrane suspension.

-

Non-specific binding: Non-specific binding control, [³H]CP-55,940, and cell membrane suspension.

-

Competitive binding: Test compound dilution, [³H]CP-55,940, and cell membrane suspension.

-

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CB1 Receptor Functional Assay (β-Arrestin Recruitment Assay)

This protocol describes a common method to assess the functional potency and efficacy of compounds at the CB1 receptor by measuring the recruitment of β-arrestin 2.

Materials:

-

A cell line co-expressing the human CB1 receptor and a β-arrestin 2-enzyme fragment complementation system (e.g., PathHunter® β-arrestin assay).

-

Assay buffer and detection reagents specific to the assay kit.

-

96-well or 384-well white, opaque microplates.

-

A luminometer.

Procedure:

-

Culture the cells according to the manufacturer's instructions.

-

Plate the cells in the microplates at the recommended density and incubate to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the test compound dilutions to the appropriate wells of the cell plate. Include a positive control (a known CB1 agonist) and a negative control (vehicle).

-

Incubate the plate for the time specified in the assay protocol (typically 60-90 minutes) at 37°C.

-

Add the detection reagents to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for the recommended time to allow the signal to develop.

-

Measure the luminescence of each well using a plate reader.

Data Analysis:

-

Normalize the data to the vehicle control (0% activation) and the positive control (100% activation).

-

Plot the normalized response against the logarithm of the test compound concentration.

-

Use non-linear regression analysis (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values for each compound.

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist like ADB-BICA or its analogs initiates a cascade of intracellular signaling events. The CB1 receptor primarily couples to inhibitory G proteins (Gi/o).

Caption: CB1 Receptor Signaling Pathway

Experimental Workflow for Analog Characterization

The following diagram illustrates a typical workflow for the synthesis and pharmacological characterization of novel synthetic cannabinoid analogs.

Caption: Analog Characterization Workflow

Conclusion

The structural analogs of ADB-BICA represent a diverse group of synthetic cannabinoids with a range of affinities and functional activities at the CB1 receptor. The data and protocols presented in this guide provide a framework for the systematic evaluation of these compounds. A thorough understanding of their structure-activity relationships is essential for predicting their pharmacological effects and potential for abuse, and for the development of analytical methods for their detection. Further research is needed to fully characterize the in vivo effects and metabolism of many of these analogs to better assess their public health risks.

References

- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Metabolic Fate of ADB-BICA: An In-Depth Technical Guide to Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, commonly known as ADB-BICA, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide family. As with many novel psychoactive substances, a thorough understanding of its metabolic pathways is crucial for forensic identification, clinical toxicology, and understanding its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the in vitro metabolism of ADB-BICA, detailing experimental protocols for metabolite identification and presenting quantitative data on its metabolic products.

Core Concepts in ADB-BICA Metabolism

The metabolism of ADB-BICA is primarily characterized by Phase I reactions, which introduce or expose functional groups to increase the compound's polarity and facilitate its excretion. In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating these biotransformations. The primary metabolic pathways observed for ADB-BICA include N-dealkylation, amide hydrolysis, hydroxylation, and dehydrogenation. Notably, metabolites resulting from N-dealkylation and hydroxylation are often the most abundant, making them key biomarkers for detecting ADB-BICA consumption.[1][2]

Quantitative Analysis of ADB-BICA Metabolites

The following table summarizes the major in vitro metabolites of ADB-BICA identified after incubation with human liver microsomes, with their relative abundance based on mass spectrometry peak areas as reported in scientific literature.

| Metabolite ID | Biotransformation | Relative Abundance (Peak Area) |

| M1 | Monohydroxylation | ◆◆◇◇ |

| M2 | Dihydroxylation | ◆◇◇◇ |

| M3 | N-dealkylation | ◆◆◆◆ |

| M4 | Amide hydrolysis | ◆◆◆◇ |

| M5 | Dehydrogenation | ◆◇◇◇ |

| M6 | Carboxylation | ◆◇◇◇ |

Relative abundance is a semi-quantitative representation based on reported peak areas, where ◆◆◆◆ indicates the highest abundance.

Experimental Protocols

In Vitro Metabolism of ADB-BICA using Human Liver Microsomes (HLMs)

This protocol outlines the general procedure for the in vitro metabolism of ADB-BICA using HLMs to generate and identify its metabolites.

1. Reagents and Materials:

-

ADB-BICA standard

-

Pooled human liver microsomes (pHLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

2. Incubation Procedure:

-

Prepare a stock solution of ADB-BICA in methanol.

-

In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the pHLM.

-

Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding a small volume of the ADB-BICA stock solution to the mixture. The final concentration of the substrate is typically in the low micromolar range.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 1-3 hours).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-HR-MS analysis.

Metabolite Identification using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS)

This protocol describes a general method for the analysis and identification of ADB-BICA metabolites.

1. Instrumentation:

-

Ultra-high-performance liquid chromatography (UHPLC) system

-

High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute compounds of increasing hydrophobicity.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Data Acquisition: Full scan mode to detect all ions within a specified mass range, followed by data-dependent MS/MS (or tandem MS) to obtain fragmentation spectra of the most abundant ions.

-

Collision Energy: Ramped or set at different levels to achieve optimal fragmentation for structural elucidation.

4. Data Analysis:

-

Process the acquired data using specialized software.

-

Identify potential metabolites by comparing the chromatograms of the incubation samples with control samples (without substrate or without NADPH).

-

Metabolites are typically identified based on their accurate mass, isotopic pattern, and fragmentation spectra. The biotransformations (e.g., addition of an oxygen atom for hydroxylation) result in specific mass shifts from the parent compound.

-

The fragmentation patterns of the metabolites are compared to that of the parent compound to determine the site of metabolic modification.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes involved in ADB-BICA metabolism and its identification, the following diagrams are provided.

Caption: Metabolic pathways of ADB-BICA.

Caption: Experimental workflow for metabolite ID.

References

ADB-BICA: A Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-BICA, or N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, is a synthetic cannabinoid belonging to the indole-3-carboxamide family. First identified in a clandestine laboratory in China in 2016, its emergence has necessitated a thorough understanding of its toxicological properties for forensic and clinical applications. This technical guide provides a comprehensive overview of the available toxicological data on ADB-BICA, with a focus on its metabolism and in vivo effects. While extensive research has been conducted on its analytical identification, quantitative in vitro toxicological data remains limited in publicly available literature.

In Vivo Toxicological Data

A comparative in vivo study in mice provides the most significant toxicological insights into ADB-BICA to date.[1][2] Unlike other synthetic cannabinoids tested concurrently (ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA), ADB-BICA did not induce significant cannabinoid-like effects at the administered doses.[1][2]

Table 1: In Vivo Effects of ADB-BICA in Mice

| Toxicological Endpoint | Doses Administered (intraperitoneal) | Observed Effect | Reference |

| Locomotor Activity | 0.02, 0.1, and 0.5 mg/kg | No significant reduction in total distance traveled.[1] | Zhou et al., 2024 |

| Body Temperature | 0.02, 0.1, and 0.5 mg/kg | No significant change in body temperature. | Zhou et al., 2024 |

| Nociception Threshold | 0.02 and 0.1 mg/kg | No significant effect on response latency in a hot plate test. | Zhou et al., 2024 |

These findings suggest that ADB-BICA may possess a different in vivo toxicological profile compared to other structurally related synthetic cannabinoids. The lack of typical cannabinoid-like effects, such as hypolocomotion and hypothermia, is a notable characteristic.

In Vitro Toxicological Data

As of the latest available data, specific quantitative in vitro toxicological data for ADB-BICA, such as cytotoxicity (IC50 values) and cannabinoid receptor binding affinities (Ki values), are not well-documented in peer-reviewed literature. Research on ADB-BICA has predominantly focused on its metabolism and analytical detection. While molecular binding configurations suggest that ADB-BICA can adopt a conformation suitable for interaction with the CB1 receptor, experimental binding affinity data is not available to confirm the strength of this interaction.

Metabolism

The in vitro metabolism of ADB-BICA has been investigated using human liver microsomes. These studies are crucial for identifying metabolites that can serve as biomarkers for ADB-BICA consumption.

Table 2: Major Metabolic Pathways of ADB-BICA in Human Liver Microsomes

| Metabolic Reaction | Description |

| N-dealkylation | Removal of the benzyl group. |

| Amide Hydrolysis | Cleavage of the amide bond. |

| Hydroxylation | Addition of a hydroxyl group to the amino-alkyl moiety. |

| Dehydrogenation | Removal of hydrogen atoms. |

The primary metabolites are formed through N-dealkylation and hydroxylation of the amino-alkyl moiety.

Experimental Protocols

In Vivo Cannabinoid-like Effects in Mice

The following protocol is a summary of the methodology used to assess the in vivo effects of ADB-BICA in mice.

Animals: Adult male C57BL/6 mice were used for the experiments.

Drug Administration: ADB-BICA was administered via intraperitoneal injection at doses of 0.02, 0.1, and 0.5 mg/kg.

Locomotor Activity: The total distance traveled by the mice was recorded over a 6-hour period following drug administration using a two-way repeated measures ANOVA for analysis.

Body Temperature: Rectal temperature was measured at 30-minute intervals following drug administration.

Nociception: The hot plate test was used to assess the nociception threshold, with response latency recorded.

In Vitro Metabolism in Human Liver Microsomes

The following protocol outlines the general procedure for studying the in vitro metabolism of ADB-BICA.

Incubation: ADB-BICA is incubated with human liver microsomes in the presence of an NADPH-regenerating system. The mixture typically includes phosphate buffer, the substrate (ADB-BICA), and the microsomes, and is initiated by the addition of the NADPH-regenerating system. Incubations are carried out at 37°C.

Metabolite Identification: The reaction is quenched, and the mixture is processed to extract the metabolites. The identification and structural elucidation of the metabolites are performed using ultra-performance liquid chromatography-high resolution-tandem mass spectrometry (UPLC-HR-MS/MS).

Visualizations

Cannabinoid Receptor 1 (CB1R) Signaling Pathway

Synthetic cannabinoids typically exert their effects by acting as agonists at the CB1 receptor, a G-protein coupled receptor. The following diagram illustrates the general signaling pathway initiated by CB1 receptor activation.

Caption: General signaling pathway of a synthetic cannabinoid acting on the CB1 receptor.

Experimental Workflow for In Vitro Metabolism

The following diagram outlines the typical workflow for studying the in vitro metabolism of a compound like ADB-BICA.

Caption: Experimental workflow for the in vitro metabolism study of ADB-BICA.

References

- 1. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

ADB-BICA: A Technical Guide to its Discovery, Chemistry, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADB-BICA, a synthetic cannabinoid of the indole-3-carboxamide class, emerged on the new psychoactive substances (NPS) market in the mid-2010s. This technical guide provides a comprehensive overview of the discovery, history, and analytical characterization of ADB-BICA. It details its chemical properties and presents available pharmacological data, which notably suggests a lack of significant in vivo cannabinoid activity in preclinical models. This document also outlines representative experimental protocols for its synthesis and analytical identification, alongside a discussion of the canonical signaling pathways associated with cannabinoid receptors, which ADB-BICA is presumed to target. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of synthetic cannabinoids.

Introduction

Synthetic cannabinoids represent a large and structurally diverse class of new psychoactive substances designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. These compounds often exhibit high potency and efficacy at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, leading to a range of physiological and psychological effects. The continuous emergence of new synthetic cannabinoids presents a significant challenge to public health and forensic science.

ADB-BICA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide) is an indole-3-carboxamide derivative that was first identified in 2016. This guide provides an in-depth technical overview of ADB-BICA, from its initial discovery to its chemical and pharmacological characteristics.

Discovery and History

ADB-BICA was first reported in the scientific literature in a 2016 publication by Qian and colleagues.[1] The compound was identified during the analysis of seized materials from a clandestine laboratory in China.[1] At the time of its discovery, there was no pre-existing chemical or pharmacological information on ADB-BICA in the scientific or patent literature, marking its appearance as a novel synthetic cannabinoid.[1]

Chemical Profile